7,7'-Hto
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Overview
Description
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of aminoethyl and dihydroxy groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted indole compounds.
Scientific Research Applications
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminoethylamino)propyltrimethoxysilane
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
Compared to similar compounds, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
118230-89-0 |
---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |
InChI Key |
ZYVCIMDTILIYIQ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Canonical SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Synonyms |
7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |
Origin of Product |
United States |
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